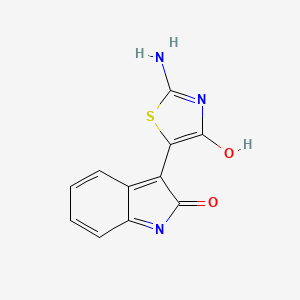

3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one

Description

Properties

Molecular Formula |

C11H7N3O2S |

|---|---|

Molecular Weight |

245.26 g/mol |

IUPAC Name |

3-(2-amino-4-hydroxy-1,3-thiazol-5-yl)indol-2-one |

InChI |

InChI=1S/C11H7N3O2S/c12-11-14-10(16)8(17-11)7-5-3-1-2-4-6(5)13-9(7)15/h1-4,16H,(H2,12,14) |

InChI Key |

PEVMZPPUCLFWJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one typically involves multi-step organic reactions. One possible route could involve the condensation of an indolinone derivative with a thiazole precursor under specific conditions such as the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the thiazole or indolinone rings.

Reduction: Reduction reactions could modify the functional groups, such as converting ketones to alcohols.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with thiazole and indolinone structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, particularly in targeting specific biological pathways or receptors.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action for 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Analogues of Indolin-2-one Derivatives

Anticancer Activity

- Chromone Derivatives (e.g., 185) : Exhibit potent anticancer activity (average GI₅₀ = 3.2 μM) against 60 human cancer cell lines. The chromone moiety enhances π-π stacking with DNA or enzyme active sites .

- Imidazolidinone Analogues (e.g., 3a–w): Show cytotoxicity against 57 tumor cell lines, with substituents like 6-Cl or 7-OMe improving activity .

- Target Compound : Predicted to target kinases or DNA topoisomerases due to its planar structure and hydrogen-bonding groups (NH₂, C=O) .

Antibacterial Activity

- Nitroimidazole Hybrid (3g) : Demonstrates efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC = 1 μg/mL. The nitro group enhances electron-withdrawing effects, improving membrane penetration .

- Thiazole Hydrazones (5b): No reported antibacterial activity, suggesting the hydrazone linkage may reduce bioavailability compared to conjugated ylidene systems .

Analgesic and Anti-inflammatory Activity

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Key Observations: The target compound’s amino group may improve solubility compared to phenyl- or nitro-substituted analogues. Hydrazone derivatives (e.g., 5b) exhibit higher LogP values, correlating with reduced aqueous solubility .

Molecular Interactions and Crystallography

- Hydrogen Bonding: The 2-amino and 4-oxo groups in the target compound enable strong hydrogen bonds with biological targets, as seen in analogues like 5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one .

- Crystal Packing : Derivatives like (3Z)-3-(4-oxo-2-phenylthiazol-5-ylidene)indolin-2-one adopt planar conformations optimized for π-π stacking, as analyzed via SHELX-refined crystallography .

Biological Activity

3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one, with the CAS Number 113054-02-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activities, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H7N3O2S, with a molecular weight of approximately 245.26 g/mol. The compound features an indole core fused with a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including those related to the indole scaffold. For instance, compounds derived from 2-(indol-5-yl)thiazole were synthesized and tested for their inhibitory activities against xanthine oxidase (XO), an enzyme implicated in gout. Among these derivatives, some exhibited potent XO inhibitory activity, indicating that modifications in the thiazole moiety can enhance biological effects .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A series of new thiazole derivatives were synthesized and tested against human Pin1 (peptidyl-prolyl cis-trans isomerase), which is a promising target for cancer therapy. Some compounds showed low micromolar IC50 values, suggesting significant potential as anticancer agents .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. For instance, the presence of hydrophobic groups and electron-withdrawing substituents can enhance the potency of these compounds against specific biological targets .

Case Studies

- Leishmaniasis Treatment : A study highlighted the efficacy of hybrid phthalimido-thiazoles against Leishmania infantum, showing significant cytotoxicity against both promastigote and amastigote forms while maintaining low toxicity to mammalian cells. The compounds induced ultrastructural changes in the parasites, indicating their potential as novel antileishmaniasis agents .

- Kinase Inhibition : Research on bis-oxindoles has shown that certain modifications can lead to increased potency as kinase inhibitors. The incorporation of thiazole moieties appears to enhance the binding affinity and selectivity for disease-relevant protein kinases .

Q & A

Q. What are the established synthetic methodologies for 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a condensation reaction between 3-formyl-indole-2-carboxylic acid derivatives and 2-aminothiazol-4(5H)-one in acetic acid under reflux (3–5 hours). Sodium acetate is often used as a catalyst. Key optimization strategies include:

- Adjusting molar ratios (e.g., 1.1:1 for aldehyde to thiazolone).

- Modifying reflux temperature (100–120°C) and duration.

- Purification via recrystallization from DMF/acetic acid mixtures .

| Method | Reagents/Conditions | Yield Optimization | Reference |

|---|---|---|---|

| Condensation | 3-formyl-indole-2-carboxylic acid, 2-aminothiazol-4-one, AcOH, NaOAc, reflux | Vary catalyst loading, solvent volume |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies protons (e.g., amino groups at δ 5.2–5.5 ppm, aromatic indole protons at δ 7.0–8.2 ppm).

- 13C NMR confirms carbonyl (C=O, ~170–180 ppm) and thiazole ring carbons .

Advanced Research Questions

Q. How can contradictions in biological activity data across cell lines be systematically addressed?

Methodological Answer: Discrepancies in cytotoxicity data (e.g., IC50 variations) may arise from cell-specific factors (e.g., metabolic activity, membrane transporters). Strategies include:

- Standardized Assays: Use validated protocols (e.g., NCI-60 panel) with controls for cell viability (MTT assay) .

- Mechanistic Profiling: Combine transcriptomics and proteomics to identify target engagement patterns .

- Replicate Studies: Conduct triplicate experiments with statistical analysis (ANOVA) to confirm reproducibility .

Q. What experimental designs are recommended for preclinical pharmacokinetic studies?

Methodological Answer:

Q. How do structural modifications to the thiazolidinone and indole moieties alter biological target interactions?

Methodological Answer:

- Thiazolidinone Modifications:

- Adding electron-withdrawing groups (e.g., -NO2) enhances electrophilicity, improving enzyme inhibition (e.g., kinase targets) .

- Indole Modifications:

- Substituents at C-5 (e.g., halogens) increase hydrophobic interactions with receptor pockets .

- Methodologies:

- Molecular Docking (AutoDock Vina): Predict binding affinities to targets (e.g., EGFR, VEGFR).

- Structure-Activity Relationship (SAR): Synthesize analogs with systematic substitutions and test in dose-response assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?

Methodological Answer: Stability studies often show pH-dependent degradation (e.g., hydrolysis at pH > 7). To resolve contradictions:

- Kinetic Studies: Monitor degradation rates via UV-Vis spectroscopy at λmax 280–320 nm under controlled pH (2–12) .

- Degradation Products: Identify by LC-MS and compare with synthetic standards.

- Statistical Validation: Use Arrhenius plots to extrapolate shelf-life under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.